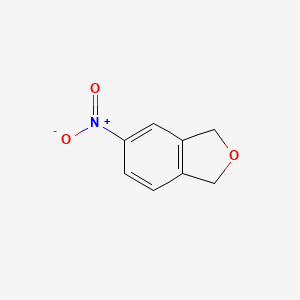

5-Nitro-1,3-dihydroisobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIBAMYIHSHADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498554 | |

| Record name | 5-Nitro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52771-99-0 | |

| Record name | 5-Nitro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Nitro 1,3 Dihydroisobenzofuran

Established Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-dihydroisobenzofuran can be approached through several distinct chemical pathways. These routes leverage different types of reactions, including palladium-catalyzed cyclizations, multi-step sequences starting from benzofuran (B130515) derivatives, iodocyclization, and reduction-based methods.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, making it suitable for constructing heterocyclic systems like dihydroisobenzofuran. google.com

Domino Carbopalladation Strategies

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to molecular complexity by forming multiple bonds in a single synthetic operation. A domino carbopalladation strategy could theoretically be applied to synthesize the 5-nitrophthalan skeleton. This process typically involves an initial carbopalladation step, where a palladium catalyst facilitates the addition of an organopalladium species across a carbon-carbon multiple bond, followed by subsequent intramolecular reactions to close the ring.

While specific examples for the 5-nitro derivative are not detailed, the general principle can be applied. For instance, a domino Heck/carbonylation reaction sequence is a known method for constructing carbonyl compounds. researchgate.net A related strategy, domino carbopalladation-cross-coupling, has been effectively used to create complex scaffolds like oxindoles by forming two new carbon-carbon bonds in a stereospecific manner. diva-portal.org

A hypothetical domino carbopalladation for this compound could start with a precursor like 2-bromo-1-(vinyloxymethyl)-4-nitrobenzene. An oxidative addition of a palladium(0) catalyst would be followed by an intramolecular carbopalladation (Heck reaction) onto the vinyl ether, and a subsequent reductive elimination or other terminating step would yield the final phthalan (B41614) ring system. The conditions for such a reaction would need careful optimization of the catalyst, ligands, base, and solvent.

| Domino Strategy Element | Description | Potential Precursor | Key Steps |

| Carbopalladation-Coupling | A multi-step, one-pot sequence catalyzed by palladium. | 2-bromo-1-(vinyloxymethyl)-4-nitrobenzene | Oxidative addition, intramolecular Heck reaction, reductive elimination. |

Multi-Step Approaches from Substituted Benzofuran Precursors

Another potential, albeit indirect, pathway to this compound involves transformations starting from substituted benzofuranone precursors. For example, 5-nitro-1-benzofuran-2(3H)-one is a known compound that can be synthesized in high yield. nih.gov

The synthesis of this precursor begins with the acid-catalyzed cyclization of 2-hydroxyphenylacetic acid to form 3H-benzofuran-2-one. This intermediate is then nitrated using a mixture of nitric acid and acetic acid in acetic anhydride (B1165640) to introduce the nitro group at the 5-position. nih.gov

| Reaction Step | Starting Material | Reagents | Product | Yield |

| Cyclization | 2-Hydroxyphenylacetic Acid | p-TsOH, Toluene | 3H-benzofuran-2-one | Quantitative |

| Nitration | 3H-benzofuran-2-one | 65% Nitric Acid, Acetic Acid, Acetic Anhydride | 5-nitro-1-benzofuran-2(3H)-one | 70% |

However, 5-nitro-1-benzofuran-2(3H)-one is an isomer of the more direct precursor, 5-nitrophthalide (5-nitro-1(3H)-isobenzofuranone). Converting the benzofuranone structure to the desired 1,3-dihydroisobenzofuran would require significant chemical manipulation, such as a ring-opening reaction followed by a reduction and re-cyclization, making this a less efficient and more complex route compared to others.

Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols

Iodocyclization is an effective method for synthesizing various oxygen-containing heterocycles. The reaction of 2-(1-alkynyl)benzylic alcohols with an iodine source can lead to the formation of substituted isobenzofurans (phthalans). This strategy could be adapted for the synthesis of this compound.

The proposed pathway would start with a 2-(1-alkynyl)-5-nitrobenzyl alcohol. Treatment of this alcohol with molecular iodine (I₂) and a mild base, such as sodium bicarbonate (NaHCO₃), would trigger an electrophilic cyclization. The reaction proceeds via the attack of the benzylic alcohol's hydroxyl group onto the iodonium (B1229267) intermediate formed at the alkyne, resulting in a 5-exo-dig cyclization to form the dihydroisobenzofuran ring. The product of this reaction would be an iodo-substituted phthalan, which would then require a subsequent de-iodination step (e.g., using a reducing agent like tributyltin hydride or zinc dust) to yield the final this compound.

Reduction-Based Syntheses

One of the most direct and well-documented conceptual pathways to this compound is through the reduction of 5-nitro-1(3H)-isobenzofuranone (5-nitrophthalide). This multi-step approach involves the initial synthesis of the nitro-substituted lactone, followed by its reduction to the target ether.

A known method for preparing 5-nitrophthalide is described in the patent literature, which can then serve as the key intermediate. google.com The synthesis of the related 5-nitroisophthalic acid is also well-established. google.com The crucial step is the reduction of the lactone functional group in 5-nitrophthalide to the cyclic ether of the phthalan system.

This reduction can be achieved using strong reducing agents that are capable of reducing esters and lactones to ethers. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). Alternatively, a two-step process can be employed, involving the reduction of the lactone to the corresponding diol ( (2-(hydroxymethyl)-4-nitrophenyl)methanol ), followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the ether ring of this compound.

| Reaction | Starting Material | Typical Reagents | Product |

| Lactone Reduction | 5-nitro-1(3H)-isobenzofuranone | 1. LiAlH₄ 2. Aqueous workup | This compound |

| Two-Step Reduction/Cyclization | 5-nitro-1(3H)-isobenzofuranone | 1. NaBH₄ (to form diol) 2. Acid catalyst (e.g., H₂SO₄) | This compound |

This reduction-based approach is often synthetically practical due to the accessibility of substituted phthalic anhydrides or phthalic acids, which can be converted to the required phthalide (B148349) intermediate.

Reduction of Nitroarenes to Pyrroles via Cascade Synthesis

Cascade reactions, which involve multiple transformations in a single pot, offer an elegant and efficient approach to complex molecules. One such strategy involves the reduction of nitroarenes followed by a condensation reaction to form pyrroles. nih.govtib.eu This domino process is typically catalyzed by a heterogeneous catalyst, such as cobalt or iron-based systems, and utilizes benign reductants like dihydrogen (H₂) or formic acid. nih.govrsc.orgresearchgate.net

The general sequence begins with the catalytic (transfer) hydrogenation of a nitroarene to the corresponding aniline (B41778) derivative. nih.govrsc.org This intermediate amine then undergoes a Paal–Knorr or Clauson-Kass condensation with a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran) to yield the pyrrole (B145914) ring. nih.govresearchgate.net This methodology has been demonstrated on a wide variety of functionalized nitroarenes, including those with halogen substituents which remain intact during the reaction. nih.gov While a direct application starting from this compound is not explicitly detailed in the literature, the reduction of its nitro group to an amine would generate a suitable precursor for this type of cascade synthesis, potentially leading to novel pyrrole-substituted dihydroisobenzofuran derivatives.

Reduction of Aminophthalides

The reduction of phthalides (isobenzofuran-1(3H)-ones) is a well-established method for synthesizing the 1,3-dihydroisobenzofuran core structure, also known as a phthalan. researchgate.net A plausible synthetic pathway to this compound could therefore begin with a corresponding nitro-substituted phthalide. Specifically, the commercially available compound 6-Nitroisobenzofuran-1(3H)-one serves as a viable starting material. bldpharm.com The key transformation would be the selective reduction of the lactone carbonyl group without affecting the nitro functionality. This reduction would directly yield the target molecule, this compound (as 6-nitro and 5-nitro isomers are often named interchangeably depending on IUPAC numbering conventions for the parent heterocycle).

Synthesis from Salicylaldehydes and Hydrazone Intermediates

A highly efficient and versatile route to substituted 1,3-dihydroisobenzofurans starts from readily available salicylaldehydes. rhhz.net This method proceeds through a key hydrazone intermediate and demonstrates good tolerance for various functional groups, including nitro groups. rhhz.net The synthesis can be broken down into a three-step sequence.

The general procedure is as follows:

Hydrazone Formation: A substituted salicylaldehyde (B1680747) is reacted with a benzoylhydrazine in acetic acid at room temperature to form the corresponding N-aroylhydrazone. rhhz.net

Oxidative Rearrangement: The resulting hydrazone is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and treated with lead tetraacetate at 0°C. This induces an oxidative rearrangement (Kotali reaction) to yield an o-ketoaldehyde intermediate. rhhz.net

Reductive Cyclization: The o-ketoaldehyde is then reduced, typically with sodium borohydride (B1222165) (NaBH₄), to form a diol intermediate. Subsequent acid-catalyzed intramolecular cyclization, often using p-toluenesulfonic acid (TsOH) in refluxing toluene, furnishes the final 1,3-dihydroisobenzofuran product. rhhz.net

This pathway's utility is highlighted by its successful application in synthesizing derivatives where the benzhydrazide starting material contains a nitro group, leading directly to nitro-substituted 1,3-dihydroisobenzofurans. rhhz.net

Table 1: Reaction Pathway from Salicylaldehydes

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Salicylaldehyde, Benzoylhydrazine | Acetic acid, room temp. | N-Aroylhydrazone |

| 2 | N-Aroylhydrazone | Pb(OAc)₄, THF, 0°C | o-Ketoaldehyde |

Radical Multicomponent Reactions for Substituted Derivatives

Radical multicomponent reactions (MCRs) represent a powerful tool for the rapid assembly of complex molecular architectures. These reactions often proceed via free-radical mechanisms, initiated by reagents like trialkylboranes in the presence of oxygen. sci-hub.se A study on trialkylborane-mediated MCRs details the synthesis of anti-δ,δ-disubstituted homoallylic alcohols from propargyl acetates and aldehydes. sci-hub.se The reaction mechanism is believed to involve the formation of an ethyl radical from triethylborane (B153662) and oxygen, which then participates in a cascade of radical addition and fragmentation events. sci-hub.se

While a direct MCR for the synthesis of this compound is not documented, the principles can be extrapolated. A hypothetical approach could involve a starting material containing an ortho-alkenyl or alkynyl group on a nitro-substituted benzene (B151609) ring. A radical-initiated cascade could then be designed to form the five-membered ether ring. The success of such a strategy would depend on controlling the radical cyclization to favor the desired endo- or exo-trig pathway, leading to the dihydroisobenzofuran core.

Ortho-Lithiation Strategies for Dihydroisobenzofuran Formation

Directed ortho-lithiation (DoM) is a potent strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org The method relies on a directing metalating group (DMG), typically containing a heteroatom like oxygen or nitrogen, which coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination directs the strong base to deprotonate the sterically accessible ortho-position, generating a reactive aryllithium intermediate. wikipedia.orguwindsor.ca

This strategy has been applied to the synthesis of phthalans (1,3-dihydroisobenzofurans). researchgate.net One specific example involves the use of ortho-lithiated aryloxiranes. The oxirane ring can act as a precursor to the necessary two-carbon unit for forming the dihydrofuran portion of the molecule. The ortho-lithiation of an aryl epoxide, followed by reaction with an appropriate electrophile and subsequent ring-closing, provides a pathway to the dihydroisobenzofuran system. researchgate.net To synthesize a 5-nitro derivative, this strategy would require starting with a nitro-substituted aromatic precursor bearing a suitable directing group and an oxirane or a group that can be converted into the required side chain for cyclization.

Stereochemical Control and Regioselectivity in Synthesis

Achieving high levels of stereochemical and regiochemical control is a central challenge in modern organic synthesis. In the context of 1,3-dihydroisobenzofurans, these factors determine the spatial arrangement of substituents and the specific isomer formed, which is critical for applications in materials science and medicinal chemistry, as seen in the case of the related drug Citalopram. wikipedia.org

Strategies to control stereochemistry often rely on substrate control, where existing stereocenters in the molecule direct the formation of new ones, or auxiliary control, where a temporary chiral group guides the reaction before being removed. youtube.com For dihydroisobenzofuran synthesis, transition metal catalysis has emerged as a powerful tool for achieving high selectivity. For instance, palladium-catalyzed Heck coupling reactions have been developed to construct Z/E isomers of 3-(1-arylalkylidene)-1,3-dihydroisobenzofurans with high regio- and stereoselectivity, where the outcome is dependent on temperature and reaction time. rsc.org Similarly, rhodium-catalyzed C-H activation and annulation reactions can provide access to complex dihydrobenzofuran skeletons with remarkable regioselectivity. rsc.org

Anomalies in Cyclization Reactions Leading to Dihydroisobenzofurans

While synthetic methodologies are designed to be predictable, anomalies and unexpected reaction pathways are frequently encountered. These can arise from subtle changes in reaction conditions or inherent substrate reactivity, sometimes leading to novel structures or undesired regioisomers.

One documented example of such an anomaly occurred during the directed ortho-lithiation of 2-[(dimethylamino)methyl]naphthalene. nih.gov Heating the initially formed 1-lithio isomer led to a clean and quantitative conversion to the thermodynamically more stable 3-lithio isomer, a rare type of translocation with significant implications for regioselective synthesis design. nih.gov

In the context of cyclizations leading to dihydroisobenzofurans, regiodivergence has been observed. An electrochemical cyclization of 2-ethynylbenzaldehydes demonstrated that the reaction could be steered to produce either isochromenes or dihydroisobenzofurans with exceptional selectivity, simply by modifying the electrochemical setup, avoiding the formation of regioisomeric mixtures often seen with other methods. nih.gov Another unusual isomerization-cyclization was observed when a 5-nitro-substituted furfuryl amide was subjected to microwave conditions, yielding a benzo nih.govwikipedia.orgfuro[2,3-c]pyridin-3-one structure instead of a simple cyclization product. nih.gov These examples underscore the complexity of cyclization reactions and the potential for unexpected, yet potentially useful, chemical transformations.

Compound Index

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-dihydroisobenzofuran |

| 2,5-dimethoxytetrahydrofuran |

| 2,5-hexanedione |

| 2-ethynylbenzaldehyde |

| This compound |

| 6-Nitroisobenzofuran-1(3H)-one |

| Acetic acid |

| Aniline |

| Benzoylhydrazine |

| Citalopram |

| Formic acid |

| Isobenzofuran-1(3H)-one |

| isochromene |

| Lead tetraacetate |

| n-butyllithium |

| Nitroarene |

| p-toluenesulfonic acid |

| Phthalan |

| Pyrrole |

| Salicylaldehyde |

| Sodium borohydride |

| Tetrahydrofuran |

| Toluene |

Resolution of Stereochemical and Regiochemical Challenges

The synthesis of substituted aromatic compounds requires careful control to ensure the correct placement of functional groups and the desired three-dimensional arrangement of atoms. These challenges are categorized as regiochemical and stereochemical, respectively.

Stereochemical Challenges

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. The potential for stereoisomerism arises from the presence of chiral centers or other elements of chirality in a molecule.

The structure of this compound is fundamentally achiral. The parent molecule, 1,3-dihydroisobenzofuran, is a planar molecule with a plane of symmetry. The introduction of a single nitro group at the 5-position of the benzene ring does not create a chiral center. A chiral center is typically a carbon atom bonded to four different groups. youtube.com As the molecule possesses no chiral centers, it does not have enantiomers or diastereomers. Therefore, the synthesis of this compound is not associated with stereochemical challenges that would necessitate stereoselective synthesis or resolution of stereoisomers. youtube.comnih.gov

Regiochemical Challenges

Regiochemistry deals with the control of where a reaction occurs on a molecule. The primary synthetic route to this compound is the electrophilic aromatic substitution (nitration) of 1,3-dihydroisobenzofuran. The main regiochemical challenge in this synthesis is to selectively introduce the nitro group (–NO₂) at the C-5 position of the benzene ring.

The regioselectivity of electrophilic nitration is dictated by the directing effects of the substituents already present on the aromatic ring. nih.govstackexchange.com In 1,3-dihydroisobenzofuran, the benzene ring is substituted with two groups:

An ether-like oxygen atom within the fused five-membered ring.

An alkyl-type substituent (the -CH₂- groups) from the fused ring.

Both of these groups are activating and act as ortho, para-directors. This means they direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions ortho and para relative to themselves.

Specifically:

The ether oxygen strongly directs towards its ortho position (C-4) and its para position (C-7, which is equivalent to C-4 due to symmetry).

The alkyl portion of the ring directs towards its ortho position (C-4) and its para position (C-5).

The combined effect of these groups means that nitration can potentially yield a mixture of isomers, primarily 4-nitro-1,3-dihydroisobenzofuran (B3043997) and this compound. The challenge for synthetic chemists is to maximize the yield of the desired 5-nitro isomer while minimizing the formation of the 4-nitro byproduct.

Achieving high regioselectivity often involves a careful selection of nitrating agents and reaction conditions (e.g., temperature, solvent). nih.govrsc.org For instance, the steric hindrance around the C-4 position, being adjacent to the fused ring, might favor substitution at the less hindered C-5 position. stackexchange.com Detailed studies on the nitration of dialkoxybenzenes have shown that regioselectivity can be highly dependent on the reaction mechanism and solvation effects, which can be tuned by changing the solvent environment. nih.gov

| Isomer | Relationship to Directing Groups | Expected Formation |

| 4-Nitro-1,3-dihydroisobenzofuran | ortho to ether oxygen, ortho to alkyl group | Favored by electronic effects |

| This compound | meta to ether oxygen, para to alkyl group | Potentially favored due to steric factors |

Green Chemistry Principles in the Synthesis of this compound and Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comresearchgate.net The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of 1,3-dihydroisobenzofuran.

A key principle of green chemistry is the avoidance of auxiliary substances like catalysts, especially those based on heavy or toxic metals, whenever possible. While many syntheses of benzofuran and related heterocycles rely on metal catalysts (e.g., Palladium, Rhodium, Copper), there is a growing interest in developing catalyst-free methods. nih.govorganic-chemistry.org

Recent research has demonstrated the feasibility of catalyst-free synthesis for various heterocyclic compounds, often through innovative reaction design. nsf.gov

Domino Reactions: Catalyst-free domino processes, where multiple bond-forming reactions occur in a single step without isolating intermediates, have been used to synthesize 2,3-dihydro-1,5-benzothiazepines. This is achieved by using an efficient and biodegradable promoting medium like glycerol (B35011) under neutral conditions. chemsrc.com

Solvent-Controlled Chemoselectivity: In some cases, the solvent itself can control the reaction pathway, eliminating the need for a catalyst. For example, the reaction of 2-amino chalcones with isothiocyanates can be directed to form different heterocyclic products simply by changing the solvent, in a catalyst-free process. nih.gov

Leuckart–Wallach Type Reactions: A metal-free strategy has been developed for the synthesis of substituted 3,4-dihydroquinazolinones using only formic acid, which produces only water, carbon dioxide, and methanol (B129727) as byproducts. rsc.orgresearchgate.net

While a specific catalyst-free synthesis for this compound is not prominently documented, these examples on related structures highlight a viable green chemistry strategy. Such an approach for its synthesis could involve a one-pot reaction that minimizes waste and avoids metallic reagents. chemijournal.comresearchgate.net

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, renewable, and easily recycled.

In the context of nitration reactions, traditional methods often use strong, hazardous acids like concentrated sulfuric acid as both a catalyst and a solvent. Green alternatives focus on minimizing or replacing these harsh solvents.

Solvent-Free Nitration: A patent for the preparation of 5-Nitrobenzofurans notes that the nitration step is preferably carried out without any organic solvent, which simplifies workup and reduces waste. google.com

Aqueous Media: The use of water as a solvent is highly desirable. Mild and highly regioselective nitration of aromatic compounds has been achieved at room temperature in an aqueous solution of sodium dodecylsulfate (a surfactant) and dilute nitric acid. rsc.org This approach avoids the need for harsh, corrosive acids and organic solvents.

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered potential green solvents due to their low vapor pressure. They have been used as media for the regioselective nitration of aromatic compounds. researchgate.net

Deep Eutectic Solvents (DES): As another class of green solvents, DES are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable resources.

Optimizing the solvent for the synthesis of this compound would involve exploring these alternatives to traditional nitrating conditions, aiming to improve safety, reduce environmental impact, and potentially enhance regioselectivity.

| Green Chemistry Approach | Application in Nitration/Heterocycle Synthesis | Potential Benefit for this compound |

| Catalyst-Free Synthesis | Domino reactions in benign media (e.g., glycerol). chemsrc.com | Reduced metal contamination, simplified purification. |

| Solvent-Free Reaction | Nitration of benzofuran precursors without organic solvents. google.com | Minimized solvent waste, high atom economy. |

| Aqueous Media | Nitration using dilute nitric acid in surfactant solutions. rsc.org | Enhanced safety, reduced corrosivity, easier workup. |

| Ionic Liquids | Used as a medium for regioselective nitration of aromatics. researchgate.net | Recyclable solvent system, potential for improved selectivity. |

Chemical Reactivity and Mechanistic Investigations of 5 Nitro 1,3 Dihydroisobenzofuran

Reactivity Profile of the Nitro Group

The nitro group is a powerful electron-withdrawing group that profoundly impacts the electronic properties and, consequently, the chemical reactivity of the entire molecule.

Electron-Withdrawing Effects and Their Influence on Molecular Reactivity

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution through a combination of strong inductive (-I) and resonance (-M) effects. The positive charge on the nitrogen atom withdraws electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles. This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

Conversely, this electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr). By reducing the electron density in the ring, particularly at the positions ortho and para to the nitro group, it facilitates the attack of nucleophiles. Aromatic nucleophilic substitution is a key reaction for introducing a variety of functional groups onto the benzene ring.

Reduction Pathways of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation that opens pathways to various amino derivatives and can involve the formation of reactive intermediates.

The most common transformation of the nitro group is its reduction to a primary amine, yielding 5-Amino-1,3-dihydroisobenzofuran. This conversion is a crucial step in the synthesis of various more complex molecules. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are frequently used. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields and selectivity.

Chemical Reduction: A wide array of chemical reducing agents can also be utilized. These include metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, and tin (Sn) or tin(II) chloride (SnCl2) in hydrochloric acid. Other reagents like sodium dithionite (B78146) (Na2S2O4) and sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also effect the reduction.

| Reducing Agent/System | General Reaction Conditions | Typical Yields | Notes |

| H₂/Pd-C | Methanol (B129727) or Ethanol, Room Temperature, 1-4 atm H₂ | High | Common and efficient method. |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Reflux | Good to High | Cost-effective and widely used in industry. |

| SnCl₂·2H₂O/HCl | Ethanol, Reflux | High | Effective but can generate tin-containing waste. |

| Na₂S₂O₄ | Water/Methanol, Biphasic system | Variable | Often used for sensitive substrates. |

This table provides a general overview of common reduction methods for aromatic nitro compounds. Specific conditions and yields for 5-Nitro-1,3-dihydroisobenzofuran may vary and require experimental optimization.

The reduction of a nitro group to an amine is a stepwise process that proceeds through several reactive intermediates. The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate (Ar-N=O). Further reduction yields a hydroxylamine (B1172632) intermediate (Ar-NHOH), which is then finally reduced to the amine (Ar-NH₂).

Under certain reaction conditions, these intermediates can be isolated or can participate in subsequent reactions. For example, partial reduction or the use of specific reducing agents can favor the formation of the hydroxylamine. These intermediates are often highly reactive and can undergo condensation or rearrangement reactions. The controlled generation of these species can be a useful synthetic strategy for accessing a wider range of nitrogen-containing compounds.

Substitution Reactions

The substitution pattern on the aromatic ring of this compound is largely dictated by the directing effect of the nitro group.

As a strong deactivating and meta-directing group for electrophilic aromatic substitution, any further electrophilic attack on the benzene ring of this compound is expected to be disfavored and, if it occurs, would likely direct the incoming electrophile to the positions meta to the nitro group (C4 and C6). However, due to the strong deactivation, forcing conditions would likely be required, which could lead to side reactions or degradation of the starting material.

In contrast, the nitro group activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. While the 5-position is neither ortho nor para to any leaving group in the parent molecule, this activation becomes relevant if a suitable leaving group (e.g., a halogen) were present at the C4 or C6 positions. In such a scenario, nucleophiles could displace the leaving group to form new substituted derivatives.

Oxidation Reactions

The 1,3-dihydroisobenzofuran ring system, also known as a phthalan (B41614) ring, is susceptible to oxidation. The benzylic carbon atoms of the dihydrofuran ring are potential sites for oxidative transformation. Strong oxidizing agents can lead to the cleavage of the dihydrofuran ring or oxidation to more highly oxidized structures.

For instance, oxidation of the phthalan ring system can lead to the formation of phthalides (isobenzofuran-1(3H)-ones) or even phthalic anhydrides under more vigorous conditions. The presence of the electron-withdrawing nitro group on the benzene ring might influence the susceptibility of the dihydrofuran ring to oxidation, potentially making it more resistant compared to the unsubstituted phthalan. Specific studies on the oxidation of this compound are required to fully elucidate its behavior under various oxidative conditions.

Mechanistic Studies of Chemical Transformations

A comprehensive understanding of the chemical reactivity of a molecule requires detailed mechanistic studies. For this compound, such studies would be crucial to predict its behavior in various reaction environments and to design new synthetic methodologies. However, specific investigations into the mechanisms of its chemical transformations have not been reported.

Elucidation of Electron Transfer Reactions

Electron transfer is a fundamental process in many chemical reactions, particularly for nitroaromatic compounds which are known to act as electron acceptors. The nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to single-electron transfer (SET) processes. Studies on other nitroaromatic systems have shown that the reduction of the nitro group can initiate a cascade of reactions. For this compound, one might hypothesize the formation of a radical anion upon interaction with a suitable electron donor. The stability and subsequent reaction pathways of this radical anion would be of significant interest. However, no studies have been published that elucidate the specifics of electron transfer reactions involving this particular compound.

Role of Radical Intermediates in Reaction Pathways

The formation of radical intermediates is a common feature in the chemistry of nitroaromatic compounds. These highly reactive species can participate in a variety of transformations, including substitution, addition, and fragmentation reactions. In the context of this compound, the generation of radical intermediates, potentially initiated by electron transfer or other means, could lead to a diverse range of products. The identification and characterization of such radicals, for instance through spectroscopic techniques like Electron Paramagnetic Resonance (EPR), would be essential to map out its reaction pathways. To date, no research has been published that identifies or discusses the role of radical intermediates in the chemical transformations of this compound.

Catalytic Mechanisms Involved in Functionalization

Catalysis offers a powerful tool for the selective functionalization of organic molecules. For a molecule like this compound, catalytic methods could enable the modification of the aromatic ring or the dihydroisobenzofuran core, leading to new derivatives with potentially interesting properties. Understanding the mechanisms of such catalytic transformations is key to optimizing reaction conditions and expanding their scope. This would involve studying the interaction of the substrate with the catalyst, the nature of the catalytically active species, and the elementary steps of the catalytic cycle. Despite the broad interest in the catalytic functionalization of aromatic and heterocyclic compounds, there are no published reports detailing the catalytic mechanisms involved in the functionalization of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for 5-Nitro-1,3-dihydroisobenzofuran is expected to show distinct signals for the aromatic and the aliphatic protons of the dihydroisobenzofuran core.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group significantly deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield). The proton at position 4, being ortho to the nitro group, is expected to be the most downfield. The proton at position 6, also ortho to the nitro group, would also be downfield, while the proton at position 7 would be at a relatively lower chemical shift. The splitting pattern (e.g., doublets, doublet of doublets) would reveal the coupling relationships between these adjacent protons.

Aliphatic Protons: The four protons of the dihydrofuran ring are chemically equivalent in pairs. The two methylene protons at position 1 (-CH₂-) and the two at position 3 (-CH₂-) are attached to an oxygen atom and the benzene ring, causing them to appear as singlets in the region of δ 5.0-5.5 ppm.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom directly attached to the nitro group (C5) would be significantly deshielded. The other aromatic carbons would appear in the typical range of δ 110-150 ppm.

Aliphatic Carbons: The two equivalent methylene carbons (C1 and C3) are attached to an oxygen atom and would be expected to resonate in the range of δ 70-80 ppm.

Detailed experimental ¹³C NMR data for this specific compound is not currently found in published literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, the molecular formula is C₈H₇NO₃. HRMS can verify this by measuring the exact mass of the molecular ion.

The theoretical exact mass of C₈H₇NO₃ is calculated to be 165.0426 g/mol nih.gov. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | nih.gov |

| Molecular Weight | 165.15 g/mol | nih.gov |

| Exact Mass | 165.042593085 Da | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Regiochemistry Determination

For this compound, an X-ray crystal structure would provide the ultimate proof of its constitution. However, there are no published crystal structures available for this specific compound in the scientific literature to date.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to its key structural features.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 3000–2850 | C-H Stretch | Methylene (-CH₂-) |

| 1600–1585 & 1500–1400 | C=C Stretch | Aromatic Ring |

| 1550–1475 | N-O Asymmetric Stretch | Aromatic Nitro Group |

| 1360–1290 | N-O Symmetric Stretch | Aromatic Nitro Group |

| 1250–1050 | C-O Stretch | Aryl Ether |

These characteristic absorptions would provide strong evidence for the presence of the nitro group, the aromatic ring, and the dihydrofuran ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrobenzene chromophore. Typically, nitroaromatic compounds exhibit two main absorption bands nih.goviu.edudocbrown.inforsc.org:

A strong absorption band at shorter wavelengths (around 210-270 nm) corresponding to a π → π* transition within the aromatic system.

A weaker absorption band at longer wavelengths (around 300-400 nm) attributed to an n → π* transition involving the non-bonding electrons of the nitro group.

The presence of the dihydrofuran ring fused to the benzene ring may cause slight shifts in the position and intensity of these absorption maxima compared to nitrobenzene itself. Specific experimental λmax values for this compound are not documented in available literature.

Computational Chemistry Approaches

Quantum Mechanical Studies

Comprehensive quantum mechanical studies on 5-Nitro-1,3-dihydroisobenzofuran, which are crucial for a deep understanding of its intrinsic properties, have not been extensively reported.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

While DFT is a cornerstone of modern computational chemistry for predicting electronic structure and reactivity, specific DFT studies on this compound are not detailed in the current body of scientific literature. Such studies would be invaluable for mapping its electron density distribution, identifying frontier molecular orbitals (HOMO and LUMO), and predicting sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis to map the potential energy surface of this compound and identify its low-energy conformers has not been published. This type of analysis is essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements, which can influence its interactions and reactivity.

Molecular Dynamics Simulations

To date, there are no specific reports of molecular dynamics (MD) simulations being performed for this compound. MD simulations would provide critical insights into the dynamic behavior of this compound over time, including its structural fluctuations and its interactions with surrounding molecules or a solvent environment.

Reaction Mechanism Modeling

The modeling of reaction mechanisms involving this compound is another area that awaits detailed investigation.

Transition State Analysis

Without defined reactions to study, there has been no specific transition state analysis for this compound reported. This type of analysis is fundamental for determining the energy barriers of chemical reactions and for elucidating reaction pathways.

Solvent Effect Studies

Systematic studies on the effect of different solvents on the structure and properties of this compound using computational methods have not been documented. Understanding solvent effects is crucial as they can significantly influence conformational preferences, reactivity, and reaction kinetics.

In Silico Screening and Molecular Docking

In silico screening and molecular docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with biological macromolecules, primarily proteins. arxiv.org These methods are fundamental in drug discovery and molecular biology for rapidly screening large libraries of compounds against a specific target or for predicting the most likely targets for a given molecule. nih.gov

Molecular docking, in particular, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity, often expressed as a scoring function or binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Prediction of Molecular Interactions

The primary goal of molecular docking is to elucidate the non-covalent interactions between a ligand and its target. For this compound, a computational model would predict several types of key interactions that stabilize its binding within a protein's active site. These interactions are dictated by the compound's structural and chemical features: the dihydroisobenzofuran core, the aromatic ring, and the electron-withdrawing nitro group.

Potential interactions for this compound would include:

Hydrogen Bonds: The oxygen atoms of the nitro group and the ether linkage in the furan (B31954) ring are potential hydrogen bond acceptors, capable of forming strong interactions with hydrogen-bond-donating amino acid residues like Arginine, Lysine, Serine, or Tyrosine.

Pi-Pi Stacking: The benzene (B151609) ring of the isobenzofuran (B1246724) scaffold can engage in pi-pi stacking or pi-cation interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan.

Hydrophobic Interactions: The hydrocarbon portions of the molecule would likely form hydrophobic interactions with nonpolar amino acid residues like Valine, Leucine, and Isoleucine within the binding pocket.

A theoretical analysis would produce a detailed map of these interactions, providing crucial insights into the structural basis of the compound's activity.

Ligand-Target Binding Site Analysis (e.g., for enzymatic interactions)

To understand the potential biological role of this compound, molecular docking simulations would be performed against various known enzyme structures to identify which ones it might inhibit or modulate. This process, often called "reverse docking" or "target fishing," helps to formulate hypotheses about the compound's mechanism of action. rsc.org

For example, based on the compound's structural similarity to other nitrofuran or benzofuran (B130515) derivatives, potential targets could include enzymes involved in microbial metabolic pathways, such as nitroreductases, or human enzymes implicated in disease, like kinases or oxidoreductases. nih.govnih.gov

A typical binding site analysis would involve:

Target Selection: A panel of relevant enzymes would be chosen based on prior knowledge of related compounds.

Docking Simulation: this compound would be docked into the active site of each selected enzyme.

Scoring and Ranking: The resulting poses would be scored based on predicted binding affinity (e.g., in kcal/mol).

Residue Interaction Mapping: For the highest-scoring targets, the specific amino acid residues in the binding pocket that interact with the ligand would be identified.

This analysis would pinpoint the most probable enzymatic targets for the compound and detail the precise molecular architecture of the interaction.

Note on Data Tables: The generation of specific data tables for binding affinities and interacting amino acid residues requires detailed research findings from dedicated molecular docking studies. As extensive computational research focused solely on this compound is not presently found in the surveyed scientific literature, such tables cannot be provided at this time. The information presented describes the established methodology that would be used to generate such data.

Advanced Research Applications and Potentials

Medicinal Chemistry and Biological Activity Investigations

While the broader class of nitroaromatic compounds has been a source of various biologically active molecules, specific data on 5-Nitro-1,3-dihydroisobenzofuran is sparse. The nitro group (NO₂) is a well-known pharmacophore and can also act as a toxicophore. Its biological effects, whether beneficial or detrimental, are often linked to the reduction of the nitro group itself, which can lead to the formation of reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates can interact with biological macromolecules, leading to cellular damage and, in some cases, therapeutic effects such as antimicrobial or anticancer activity. nih.gov

Antimicrobial Efficacy Studies

There is a notable lack of studies investigating the antimicrobial properties of this compound. The development of antimicrobial agents based on nitroheterocyclic scaffolds, such as nitrofurans and nitroimidazoles, has a long history, with some being used to treat multidrug-resistant infections. nih.gov The mechanism of action for many of these compounds involves the enzymatic reduction of the nitro group within microbial cells, producing toxic intermediates that damage cellular components, including DNA. nih.gov

Currently, no published data specifically details the efficacy of this compound against multidrug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) or Acinetobacter baumannii. While research exists on complex molecules incorporating a dihydroisobenzofuran substructure that exhibit antimicrobial properties, the activity is attributed to the final, larger molecule rather than the this compound moiety itself. nih.gov

Anticancer Potential and Apoptosis Induction

The potential of this compound as an anticancer agent remains unexplored. Various benzofuran (B130515) derivatives have demonstrated anticancer activity, with their efficacy often dependent on the specific substitutions on the benzofuran ring system. mdpi.comnih.govejmo.org For instance, the position of a halogen atom or the presence of a phenolic hydroxyl group on the benzofuran ring has been shown to be a critical determinant of biological activity. mdpi.com However, no such structure-activity relationship studies are available for this compound.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. nih.gov This process can be initiated through various cellular signaling pathways.

The role of oxidative stress in mediating the potential anticancer effects of this compound has not been investigated. In other nitro-containing compounds, the generation of reactive oxygen species (ROS) and subsequent oxidative stress is a known mechanism for inducing apoptosis in cancer cells. nih.gov This process can involve the activation of signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. nih.gov Without experimental data, it is impossible to determine if this compound can induce oxidative stress and trigger apoptosis in cancer cells.

Molecular Mechanism of Action at Cellular and Sub-Cellular Levels

The molecular mechanism of action for this compound is currently unknown. Understanding how a compound interacts with cellular components is crucial for drug development.

There is no information available on the specific molecular targets of this compound. For many drugs, therapeutic effects are achieved by binding to and modulating the activity of specific proteins, such as enzymes or receptors. For example, some anticancer agents target enzymes like epidermal growth factor receptor (EGFR) or cyclooxygenase-2 (COX-2). nih.gov The ability of this compound to interact with any such targets has not been evaluated.

Role of Reactive Intermediates in Biological Effects

The biological activity of many nitroaromatic compounds, including this compound, is intrinsically linked to the metabolic reduction of the nitro group. svedbergopen.com This process, often occurring under hypoxic conditions within cells, leads to the formation of highly reactive intermediates that are central to the compound's biological effects. svedbergopen.comnih.gov The nitro group is a potent electron-withdrawing moiety, which facilitates its acceptance of electrons in enzymatic reactions. nih.govresearchgate.net

The reduction of the nitro group is a stepwise process that can accept up to six electrons to ultimately form the corresponding amine derivative. nih.gov During this reduction, several transient but highly reactive species are generated, including nitroso and hydroxylamine intermediates. nih.gov These intermediates, along with the potential generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), can interact with and damage crucial biomolecules such as DNA and proteins. svedbergopen.comnih.gov This ability to generate cytotoxic intermediates is a key mechanism behind the therapeutic action of some nitro-containing drugs, as well as their potential toxicity. svedbergopen.com The bio-reductive metabolism is, therefore, a double-edged sword, driving both desired pharmacological effects and potential adverse cellular responses. svedbergopen.comresearchgate.net

Development as Pharmaceutical Intermediates and Precursors

This compound and its closely related derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds. Their utility stems from the reactivity of the nitro group, which can be readily transformed into other functional groups, most commonly an amine. This amine derivative is a crucial building block for constructing the core structure of several clinically significant drugs.

Synthesis of Clinically Relevant Compounds (e.g., Citalopram and its derivatives)

A prominent application of nitro-isobenzofuran derivatives is in the synthesis of the antidepressant Citalopram. asianpubs.orgnih.gov Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat major depression and other mood disorders. nih.govpatsnap.com The synthesis of Citalopram often involves intermediates where the nitro group at the 5-position is a precursor to a cyano group, which is a key feature of the final drug molecule.

While direct synthesis pathways may start from different precursors, a common strategy involves the reduction of a nitro-containing phthalide (B148349) or phthalimide (B116566) derivative to an amine. For instance, 5-nitrophthalimide can be reduced to 5-aminophthalide. nih.govgoogle.com This 5-amino group can then be converted into other necessary functional groups through diazotization and subsequent reactions. magtechjournal.com The isobenzofuran (B1246724) core is then elaborated through a series of reactions, including Grignard reactions, to introduce the fluorophenyl and dimethylaminopropyl side chains characteristic of Citalopram. asianpubs.orggoogle.com

The following table outlines key intermediates and their roles in a generalized synthetic pathway leading to Citalopram.

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 4-Nitrophthalimide | C₈H₄N₂O₄ | Starting material, source of the nitro-substituted benzene (B151609) ring. nih.gov |

| 5-Aminophthalide | C H₇NO₂ | Product of the reduction of the nitro group, providing a key amine functional group for further modification. google.com |

| 5-Bromophthalide | C₈H₅BrO₂ | An alternative intermediate formed via diazotization of the amine followed by bromination, used for subsequent carbon-carbon bond formation. magtechjournal.com |

| 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | C₂₀H₁₆FN₃O | A late-stage intermediate directly leading to Citalopram. asianpubs.orgnih.gov |

| Citalopram | C₂₀H₂₁FN₂O | The final active pharmaceutical ingredient, a selective serotonin reuptake inhibitor. patsnap.com |

This table is interactive and can be sorted by column headers.

Comparative Studies with Structurally Related Bioactive Compounds

The biological activity of this compound can be understood by comparing it with other bioactive nitro compounds. The presence of the nitro group is a common feature in a diverse range of therapeutic agents. nih.govnih.gov These compounds, while structurally varied, often share a common mechanism of action rooted in the bioreduction of the nitro moiety. svedbergopen.com

| Compound | Class | Primary Use | Common Mechanistic Feature |

| This compound | Nitroaromatic | Pharmaceutical Intermediate | Bioactivation via reduction of the nitro group. |

| Nitrofurantoin | Nitrofuran | Antibacterial (Urinary Tract Infections) | Enzymatic reduction of the nitro group creates reactive intermediates that damage bacterial DNA and ribosomal proteins. svedbergopen.com |

| Metronidazole | Nitroimidazole | Antibacterial, Antiprotozoal | The nitro group is reduced in anaerobic organisms, forming toxic metabolites that disrupt DNA synthesis. nih.govresearchgate.net |

| Chloramphenicol | Nitroaromatic | Antibiotic | A naturally occurring nitro compound that inhibits bacterial protein synthesis. svedbergopen.comnih.gov |

| Nifurtimox | Nitrofuran | Antiparasitic (Trypanosomiasis) | Generates nitro-anion radicals and superoxide (B77818) radicals, leading to oxidative stress in the parasite. nih.gov |

This table is interactive and can be sorted by column headers.

This comparison highlights a recurring theme: the nitro group often acts as a "toxicophore" or a pharmacophore that is activated under specific biological conditions (like the low-oxygen environment of certain bacteria or tumors) to exert a cytotoxic effect. nih.govresearchgate.net

Toxicological Mechanism Investigations (Excluding Specific Dosage)

Investigations into the toxicological mechanisms of nitroaromatic compounds, a class to which this compound belongs, point towards a mechanism driven by metabolic activation. svedbergopen.com The toxicity is not typically caused by the parent compound itself but by the reactive intermediates formed during its metabolism. nih.gov

The primary mechanism involves the enzymatic reduction of the nitro group by nitroreductases, which are present in both mammalian and microbial cells. svedbergopen.com This reduction generates nitro radical anions, nitroso derivatives, and hydroxylamines. nih.gov These reactive species can induce cellular damage through several pathways:

Oxidative Stress: The nitro radical anion can react with molecular oxygen to produce superoxide radicals, leading to a cascade of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses. This results in damage to lipids, proteins, and DNA. svedbergopen.com

DNA Damage: The electrophilic intermediates can form covalent adducts with DNA, leading to strand breaks, mutations, and potentially carcinogenic effects. svedbergopen.comnih.gov This genotoxicity is a significant concern for nitroaromatic compounds.

Protein Adduction: Reactive metabolites can bind to cellular proteins, including critical enzymes, impairing their function and disrupting cellular processes.

Therefore, the toxicological profile is intrinsically linked to the same reductive pathways that can also produce a therapeutic effect, highlighting the importance of understanding the balance between bioactivation and detoxification in different biological systems. nih.gov

Materials Science Research

Beyond its role in pharmaceuticals, the chemical structure of this compound suggests potential applications in materials science, an area of growing research interest for nitro compounds.

Integration into Polymer Systems

The incorporation of nitro-containing molecules into polymer systems is a strategy to imbue materials with specific functionalities. While research specifically detailing the integration of this compound into polymers is not widespread, the known properties of related nitro compounds suggest potential applications. For example, the antibacterial properties of many nitroaromatic molecules are being explored for creating antimicrobial materials. nih.gov

The this compound molecule could potentially be functionalized and then copolymerized or grafted onto polymer backbones. The presence of the nitro group could confer properties such as:

Antimicrobial Surfaces: Polymers containing the nitro moiety could exhibit antimicrobial activity, useful for medical devices or coatings in sterile environments.

Sensor Development: The electron-withdrawing nature of the nitro group can influence the electronic properties of a material, which could be exploited in the development of chemical sensors.

High-Energy Materials: Nitroaromatic compounds are foundational to many energetic materials, although the specific structure of this compound would require significant investigation for such purposes.

This remains a largely theoretical area of application that requires further experimental validation to determine its feasibility and utility in advanced materials.

Development of Novel Functional Materials

The 1,3-dihydroisobenzofuran core structure, present in this compound, is a building block that can be incorporated into polymeric materials to enhance their properties. While direct research on polymers synthesized from this compound is not extensively documented, the analogous compound, 5-isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- (a derivative of phthalic anhydride), is used in the creation of complex polymers. ontosight.aiontosight.ainih.gov These polymers, often synthesized through reactions with diisocyanates, can form polyurethanes or polyurethane-polyimides. ontosight.ai

The incorporation of the isobenzofuran moiety can impart desirable characteristics to these materials, including high thermal stability, significant mechanical strength, and robust resistance to chemical degradation. ontosight.ai Such properties make these polymers suitable for demanding applications in industries such as aerospace, automotive, and electronics, where high-performance materials are essential. ontosight.ai The nitro group on the this compound molecule offers a reactive handle for further modification, potentially leading to polymers with tailored functionalities. For instance, the nitro group could be reduced to an amino group, providing a site for cross-linking or for the attachment of other functional moieties, thereby expanding the scope of accessible material properties. The dual nature of nitrones, acting as both radical spin traps and 1,3-dipoles, suggests that derivatives of this compound could find applications in synthetic polymer chemistry, although this area remains largely unexplored. researchgate.net

Organic Synthesis as a Versatile Precursor

The synthetic utility of this compound is significant, primarily due to the reactivity of the nitroaromatic system and the underlying 1,3-dihydroisobenzofuran scaffold. google.com

Cascade and Domino Annulation Strategies

Cascade or domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.goviupac.org The nitro group in this compound makes it an ideal candidate for participating in such reaction sequences.

A common and powerful domino strategy involves the in situ reduction of a nitro group to an amine, which then participates in a subsequent intramolecular or intermolecular cyclization reaction. mdpi.com For instance, the reduction of a nitroaromatic compound in the presence of a suitable reaction partner can trigger a cascade leading to the formation of complex heterocyclic structures. mdpi.com While specific examples involving this compound in domino reactions are not prevalent in the literature, the well-established reactivity of other nitroaromatic compounds provides a strong indication of its potential. nih.gov For example, domino Knoevenagel-hetero-Diels-Alder reactions often utilize aromatic aldehydes, and a derivative of this compound could potentially be functionalized to participate in such sequences. iupac.org The development of domino reactions involving this precursor could provide efficient pathways to novel polycyclic compounds with potential biological activity.

Agrochemical Research and Industrial Applications

Role in Pesticide and Agrochemical Development (Contextualizing the 1,3-Dihydroisobenzofuran Scaffold)

The 1,3-dihydroisobenzofuran scaffold is found in a number of biologically active compounds, and its presence in a molecule can influence its physical, chemical, and biological properties. In the context of agrochemical research, the development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The furan (B31954) ring, a component of the 1,3-dihydroisobenzofuran system, is a structural motif present in various agrochemicals and bioregulators. researchgate.net

Furthermore, the nitro group itself is a known pharmacophore and toxicophore, and many nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and herbicidal properties. nih.govnih.gov The presence of the nitro group on the 1,3-dihydroisobenzofuran scaffold in this compound suggests that this compound and its derivatives could be investigated for potential pesticidal or herbicidal activity. The synthetic accessibility of derivatives from this compound allows for the creation of a library of related compounds that could be screened for agrochemical potential. For instance, the modification of the nitro group or the introduction of other substituents on the aromatic ring could lead to the discovery of new active ingredients for crop protection. Research on non-steroidal anti-androgens has explored the replacement of the nitro group with other functionalities, like boronic acid, to modulate biological activity, a strategy that could be hypothetically applied in agrochemical design. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Future research should prioritize the development of novel asymmetric methodologies to access specific enantiomers of 5-Nitro-1,3-dihydroisobenzofuran and its derivatives.

Currently, methods for the asymmetric synthesis of the core 1,3-dihydroisobenzofuran (phthalan) structure exist, often employing metal-catalyzed reactions. For instance, copper-catalyzed enantioselective alkene carboetherification has been used to produce enantioenriched phthalans from 2-vinylbenzyl alcohols. microbiologyresearch.orgnih.gov Another approach involves the organocatalytic intramolecular oxa-Michael addition of β-substituted ortho-hydroxymethyl chalcones, which has been shown to produce 1,1-disubstituted-1,3-dihydroisobenzofurans with high enantioselectivity. researcher.life

Future work could adapt these existing methods to substrates bearing a nitro group or introduce the nitro functionality at a late stage of the synthesis. A key challenge will be the compatibility of the strongly electron-withdrawing nitro group with the catalytic systems employed. Research into novel chiral catalysts, including cinchona alkaloid-based organocatalysts or transition metal complexes with tailored chiral ligands, will be crucial. researcher.life The stereospecific synthesis of cis-1,3-disubstituted 1,3-dihydroisobenzofurans has also been achieved using arenechromium tricarbonyl methodology, suggesting another potential, albeit more complex, avenue for asymmetric synthesis. ox.ac.uk

| Synthetic Approach | Key Features | Potential for this compound | Reference |

| Copper-Catalyzed Carboetherification | Enantioselective cyclization of 2-vinylbenzyl alcohols. | Adaptation of substrates and catalysts to accommodate the nitro group. | microbiologyresearch.orgnih.gov |

| Organocatalytic Oxa-Michael Addition | Asymmetric construction of oxa-quaternary stereocenters. | Applicable for creating chiral centers in derivatives of the target compound. | researcher.life |

| Arenechromium Tricarbonyl Methodology | Stereoselective synthesis of cis-1,3-disubstituted derivatives. | A more complex but potentially powerful method for controlling stereochemistry. | ox.ac.uk |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay between the electron-rich dihydroisobenzofuran ring and the strongly electron-withdrawing nitro group. This combination opens up avenues for exploring unique and potentially useful chemical transformations.

The nitro group itself is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized. nih.gov This reduction is a key step in the biological activation of many nitroaromatic drugs. researchgate.net The nitro group also activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the introduction of various substituents at positions ortho and para to the nitro group. nih.govresearchgate.net Furthermore, the nitro group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions. researchgate.net

The dihydroisobenzofuran core also offers reactive sites. For example, photochemical reactions of related α,β-unsaturated nitro compounds are known to lead to rearrangements and the formation of novel heterocyclic products. researchgate.net The photolysis of other nitro-heterocycles has also been studied, suggesting that this compound could exhibit interesting photoreactivity, potentially leading to novel molecular scaffolds. bldpharm.com The oxidation of the phthalan (B41614) ring to generate highly reactive isobenzofuran (B1246724) intermediates for Diels-Alder reactions is another established transformation that could be explored with the nitro-substituted variant. svedbergopen.com

Future studies should systematically investigate these potential reaction pathways, including reduction of the nitro group, nucleophilic aromatic substitution, and photochemical transformations, to expand the synthetic utility of this compound.

Advanced Mechanistic Studies on Complex Biological Interactions

The presence of a nitro group in a heterocyclic structure is a common feature in a number of antimicrobial drugs. researchgate.netnih.gov The mechanism of action for many of these compounds involves the reductive bioactivation of the nitro group within the target organism. nih.gov This process, often carried out by nitroreductase enzymes, generates reactive intermediates such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. researchgate.netnih.gov These reactive species can then cause cellular damage, for instance by inducing cross-links in DNA, leading to cell death. nih.gov

It is highly probable that this compound, if it possesses biological activity, operates through a similar mechanism. Future research should focus on elucidating the specific biological interactions of this compound. This would involve:

Identifying the specific nitroreductases in target organisms (e.g., bacteria, parasites) that are capable of activating the compound.

Characterizing the reactive intermediates formed upon reduction.

Determining the ultimate cellular targets of these reactive species, with a primary focus on DNA damage. nih.gov

Investigating potential resistance mechanisms , which in other nitro-heterocyclic drugs are often associated with decreased activity of the activating enzymes. researchgate.net

In addition to its potential antimicrobial properties, the biological interactions of this compound in mammalian systems should be explored to assess its potential for therapeutic applications or its toxicological profile. The electron-withdrawing nature of the nitro group can significantly influence a molecule's interaction with biological receptors. nih.gov

Design and Synthesis of New Derivatives with Enhanced Biological Profiles

For example, in a series of benzofuran (B130515) derivatives, the presence of a nitro group was found to significantly enhance anticancer activity. nih.gov Future derivative design for this compound could explore:

Substitution on the aromatic ring: Introducing additional substituents (e.g., halogens, alkyl, alkoxy groups) could modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Modification of the dihydroisobenzofuran ring: Introducing substituents at the 1 and 3 positions could create chiral centers and provide opportunities for new interactions with target proteins.

Bioisosteric replacement of the nitro group: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) could help to fine-tune the electronic properties and potentially reduce toxicity associated with the nitro group.

A systematic approach to generating a library of such derivatives, followed by comprehensive biological screening, will be essential for identifying lead compounds with optimized therapeutic potential.

| Derivative Class | Rationale | Potential Impact |

| Aryl-substituted analogs | Modulate electronics and lipophilicity. | Enhanced target affinity and cell permeability. |

| 1,3-disubstituted analogs | Introduce chirality and new interaction points. | Improved target selectivity and potency. |

| Nitro-group bioisosteres | Fine-tune electronic properties and reduce potential toxicity. | Improved safety profile while retaining activity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.net These computational tools can be powerfully applied to accelerate research into this compound and its derivatives.

Future research should leverage AI and ML for:

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of newly designed derivatives based on their chemical structures. mdpi.comcnr.it This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates.

ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. cnr.it Applying these models to virtual derivatives of this compound can help to identify candidates with favorable pharmacokinetic and safety profiles early in the design process.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. rsc.org By training these models on datasets of known bioactive compounds, it is possible to generate novel derivatives of the this compound scaffold that are optimized for specific biological targets.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest synthetic routes to target molecules. This can aid in overcoming synthetic challenges and in planning more efficient routes to novel derivatives.

The integration of these in silico approaches with traditional experimental work will create a powerful feedback loop, where computational predictions guide experimental efforts, and experimental results are used to refine and improve the predictive models. This synergy will be essential for efficiently navigating the chemical space around this compound and unlocking its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Nitro-1,3-dihydroisobenzofuran, and how is its structure confirmed experimentally?

- Answer : A common approach involves multi-step reactions starting from substituted benzofuran precursors. For example, tandem allylation/oxa-Michael addition reactions using tin powder and allyl bromides under mild conditions yield dihydroisobenzofuran derivatives . Analytical confirmation relies on NMR (1H, 13C) , HRMS , and X-ray crystallography (for resolving stereochemistry and regiochemistry) . For instance, X-ray data confirmed the Z-isomer formation in cyclized products, contradicting expected anti-5-exo-dig stereochemistry .

Q. How can researchers differentiate this compound from structurally similar compounds like 5-Nitro-isobenzofuran-1,3-dione?

- Answer : Key distinctions include:

- CAS numbers : 52771-99-0 (this compound) vs. 5466-84-2 (5-Nitro-isobenzofuran-1,3-dione) .

- Molecular formulas : C8H7NO3 vs. C8H3NO5 .

- Spectroscopic signatures : The dihydroisobenzofuran core shows distinct NMR peaks for the non-aromatic CH2 groups (δ ~4.5–5.0 ppm) and nitro group environments (δ ~8.0–8.5 ppm for aromatic protons) .

Advanced Research Questions

Q. What stereochemical anomalies arise in cyclization reactions to form 1,3-dihydroisobenzofurans, and how are they resolved?

- Answer : Cyclization via 5-exo-dig pathways often produces unexpected Z-isomers instead of the thermodynamically favored E-isomers. For example, X-ray crystallography revealed Z-configuration in 1-alkylidene-1,3-dihydroisobenzofuran derivatives, attributed to kinetic control during ring closure . Computational modeling of transition states and solvent effects (e.g., THF vs. CH3CN) can further elucidate these outcomes.

Q. How do palladium nanoparticle catalysts enhance the synthesis of 1,3-dihydroisobenzofuran derivatives?